molecular formula C16H16ClNO B5321136 2-chloro-N-(1-phenylpropan-2-yl)benzamide

2-chloro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B5321136
M. Wt: 273.75 g/mol
InChI Key: AEZZGHZTYJYDMT-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

2-chloro-N-(1-phenylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12(11-13-7-3-2-4-8-13)18-16(19)14-9-5-6-10-15(14)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZZGHZTYJYDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylpropan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(1-phenylpropan-2-yl)benzamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The benzamide moiety can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides or thiobenzamides.

    Oxidation Reactions: Formation of quinones or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced products.

Scientific Research Applications

2-chloro-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide: Similar structure with additional methoxy groups, leading to different biological activities.

    2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Contains a pyridine and thiourea moiety, resulting in distinct chemical properties and applications.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

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